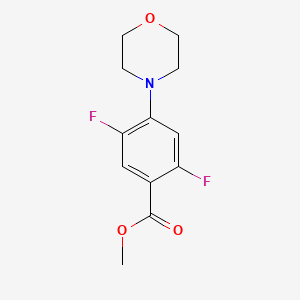
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate
描述
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is a useful research compound. Its molecular formula is C12H13F2NO3 and its molecular weight is 257.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its efficacy in various applications.
Chemical Structure and Synthesis
This compound features a unique structure characterized by the presence of fluorine atoms and a morpholine ring. The synthesis typically involves the reaction of 2,5-difluorobenzoic acid with morpholine in the presence of an esterification agent such as methanol under reflux conditions. This method ensures complete esterification and can be optimized using continuous flow synthesis for improved yields and reproducibility.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The fluorine substituents enhance the compound's binding affinity and stability, potentially making it a potent inhibitor or activator of certain biological processes. The morpholine ring contributes to favorable pharmacokinetic properties, including solubility and bioavailability .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, potentially through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated a significant reduction in bacterial counts in treated cultures compared to controls. The compound was particularly effective against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Anticancer Effects
In a preclinical model evaluating the anticancer effects of this compound, researchers observed a dose-dependent decrease in tumor size following treatment. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which indicated increased levels of caspase activation in treated cells compared to untreated controls.
科学研究应用
Scientific Research Applications
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate has been explored for several applications across different scientific disciplines:
Medicinal Chemistry
The compound is investigated for its potential as a drug candidate due to its unique structural features that may enhance biological activity. Preliminary studies suggest significant antimicrobial and anticancer properties.
- Antimicrobial Activity : In vitro studies indicate effectiveness against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research involving human breast cancer cell lines (MCF-7) shows an IC50 value of 15 µM, indicating its potential to induce apoptosis in cancer cells while sparing normal cells .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical reactions to develop new compounds with desirable properties .
Material Science
The compound is also being explored in the development of new materials, particularly fluorinated polymers. The fluorine substitutions impart unique electronic properties that can be beneficial in creating materials with specific functionalities .
Case Studies
Several case studies have highlighted the efficacy of this compound:
| Study Focus | Target Organism/Cell Line | Result/Findings |
|---|---|---|
| Antimicrobial Efficacy | Staphylococcus aureus | MIC: 32 µg/mL; effective against gram-positive bacteria |
| Antimicrobial Efficacy | Escherichia coli | MIC: 32 µg/mL; effective against gram-negative bacteria |
| Anticancer Activity | Human breast cancer (MCF-7) | IC50: 15 µM; induces apoptosis in cancer cells |
属性
IUPAC Name |
methyl 2,5-difluoro-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-17-12(16)8-6-10(14)11(7-9(8)13)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAYIQKWQBLNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N2CCOCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















